![molecular formula C13H9F3N4 B1397462 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1202616-57-6](/img/structure/B1397462.png)
8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Overview
Description
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine, namely 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines (I), 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines (II), 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines (III), and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines (IV) may exist .Chemical Reactions Analysis
CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner. A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds .Physical And Chemical Properties Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Scientific Research Applications
Medicinal Chemistry: RORγt Inverse Agonists
Compounds containing the 1,2,4-triazolo[1,5-a]pyridine moiety, such as 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine, have been identified as potent RORγt inverse agonists . These are significant in the treatment of autoimmune diseases by modulating the immune response.
Pharmacology: JAK Inhibitors
This compound also exhibits activity as JAK1 and JAK2 inhibitors . JAK inhibitors play a crucial role in the treatment of myeloproliferative neoplasms and are being explored for their potential in treating other inflammatory and autoimmune diseases.
Cardiovascular Therapeutics
The triazolopyridine derivatives are utilized in the treatment of cardiovascular disorders . They can act on various pathways involved in cardiac function and are valuable for developing new cardiovascular drugs.
Antidiabetic Applications
These compounds have shown promise in the treatment of type 2 diabetes . By influencing the metabolic pathways, they can help in managing blood glucose levels and improving insulin sensitivity.
Oncology: Hyperproliferative Disorders
Their application extends to the treatment of hyperproliferative disorders , which include a range of conditions characterized by excessive cell growth, such as cancer.
Material Sciences
Interestingly, the triazolopyridine compounds have found applications in material sciences . Their unique chemical structure can be beneficial in creating materials with specific properties for industrial applications.
Sustainable Chemistry: Eco-friendly Synthesis
A recent study has highlighted an eco-friendly synthesis method for triazolopyridines using microwave irradiation . This approach is catalyst-free and additive-free, making it a sustainable option for producing these compounds.
Biological Research: FABP Inhibitors
Lastly, these compounds are recognized for their role as inhibitors of fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5 . These proteins are therapeutic targets for disorders like dyslipidemia and coronary heart disease.
Mechanism of Action
Target of Action
The compound 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a member of the triazole family . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
The mode of action of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This process is part of a tandem reaction that occurs under microwave conditions .
Biochemical Pathways
Triazole compounds, in general, are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Triazole compounds, in general, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Future Directions
properties
IUPAC Name |
8-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-20-11(10)18-12(17)19-20/h1-7H,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEGNUKGLFMDFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CN3C2=NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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